molecular formula C10H19N3S B14875965 N-ethyl-N'-(4-methylcyclohexylidene)carbamohydrazonothioic acid

N-ethyl-N'-(4-methylcyclohexylidene)carbamohydrazonothioic acid

Cat. No.: B14875965
M. Wt: 213.35 g/mol
InChI Key: KXVVYFWBMRAKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is an organic compound characterized by its unique structure, which includes a cyclohexylidene ring and a carbamohydrazonothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid typically involves the following steps:

    Formation of the cyclohexylidene intermediate: This step involves the reaction of 4-methylcyclohexanone with ethylamine under acidic conditions to form the cyclohexylidene intermediate.

    Introduction of the carbamohydrazonothioic acid moiety: The intermediate is then reacted with thiosemicarbazide in the presence of a suitable catalyst to introduce the carbamohydrazonothioic acid moiety.

Industrial Production Methods

Industrial production of (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamohydrazonothioic acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a compound of interest for pharmaceutical research.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid: Unique due to its specific cyclohexylidene and carbamohydrazonothioic acid structure.

    N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid: Lacks the (Z)-configuration, leading to different chemical and biological properties.

    N-ethyl-N’-(cyclohexylidene)carbamohydrazonothioic acid: Lacks the methyl group on the cyclohexylidene ring, affecting its reactivity and applications.

Uniqueness

(Z)-N-ethyl-N’-(4-methylcyclohexylidene)carbamohydrazonothioic acid is unique due to its specific (Z)-configuration and the presence of a methyl group on the cyclohexylidene ring

Properties

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

1-ethyl-3-[(4-methylcyclohexylidene)amino]thiourea

InChI

InChI=1S/C10H19N3S/c1-3-11-10(14)13-12-9-6-4-8(2)5-7-9/h8H,3-7H2,1-2H3,(H2,11,13,14)

InChI Key

KXVVYFWBMRAKOD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NN=C1CCC(CC1)C

Origin of Product

United States

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